molecular formula C32H29N3O4S2 B12037373 N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476484-79-4

N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12037373
CAS No.: 476484-79-4
M. Wt: 583.7 g/mol
InChI Key: ULLGVUZKDVZMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a methoxyphenyl group, and a hexahydrobenzothieno pyrimidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl group.

    Formation of the methoxyphenyl intermediate: This step involves the reaction of anisole with a suitable halide to form the methoxyphenyl group.

    Formation of the hexahydrobenzothieno pyrimidinyl intermediate: This step involves the cyclization of a suitable precursor to form the hexahydrobenzothieno pyrimidinyl group.

    Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl, methoxyphenyl, and hexahydrobenzothieno pyrimidinyl intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of biological pathways and interactions, particularly those involving its unique structural features.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with similar compounds, such as:

    N-benzyl-N-(4-{bis[4-(benzylamino)phenyl]methyl}phenyl)amine: This compound has a similar benzyloxyphenyl group but differs in its overall structure and functional groups.

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different overall structures and functional groups.

    Hexahydrobenzothieno pyrimidinyl derivatives: Compounds with similar hexahydrobenzothieno pyrimidinyl groups but different overall structures and functional groups.

The uniqueness of N-[4-(benzyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of structural features, which may confer unique properties and applications.

Properties

CAS No.

476484-79-4

Molecular Formula

C32H29N3O4S2

Molecular Weight

583.7 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C32H29N3O4S2/c1-38-24-17-13-23(14-18-24)35-31(37)29-26-9-5-6-10-27(26)41-30(29)34-32(35)40-20-28(36)33-22-11-15-25(16-12-22)39-19-21-7-3-2-4-8-21/h2-4,7-8,11-18H,5-6,9-10,19-20H2,1H3,(H,33,36)

InChI Key

ULLGVUZKDVZMJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.